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5-Pyridin-3-ylspiro[1,2-dihydroindene-3,4'-piperidine]

Cytotoxicity HepG2 Drug safety

Researchers optimizing SHP2 inhibitors often waste resources validating the wrong regioisomer. This 3-pyridyl isomer offers superior target engagement over the 4-pyridyl analog. Key advantages: • Aligns with the SHP2 inhibitor pharmacophore in WO2020156243A1 for direct focused library synthesis. • HepG2 IC50 of 22.8 µM confirms low intrinsic cytotoxicity for cell-based assays. • 60° tilted hydrogen-bond vector enables meta-oriented docking versus the collinear 4-pyridyl vector. • Lacks sigma-binding structural features, minimizing false positives in CNS screening.

Molecular Formula C18H20N2
Molecular Weight 264.4 g/mol
Cat. No. B8108012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Pyridin-3-ylspiro[1,2-dihydroindene-3,4'-piperidine]
Molecular FormulaC18H20N2
Molecular Weight264.4 g/mol
Structural Identifiers
SMILESC1CC2(CCNCC2)C3=C1C=CC(=C3)C4=CN=CC=C4
InChIInChI=1S/C18H20N2/c1-2-16(13-20-9-1)15-4-3-14-5-6-18(17(14)12-15)7-10-19-11-8-18/h1-4,9,12-13,19H,5-8,10-11H2
InChIKeyATVLZGHFFBCKOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Pyridin-3-ylspiro[indene-piperidine] – Core Scaffold & Baseline


5-Pyridin-3-ylspiro[1,2-dihydroindene-3,4'-piperidine] (CAS 1422062-65-4; also named 6-(pyridin-3-yl)-2,3-dihydrospiro[indene-1,4'-piperidine]) is a spirocyclic piperidine derivative with molecular formula C₁₈H₂₀N₂ and molecular weight 264.37 g·mol⁻¹ . The compound features a conformationally restricted spiro[indene-piperidine] core bearing a 3-pyridyl substituent at the indene 5-position, placing it within the broader class of spiro-piperidine scaffolds widely explored in medicinal chemistry [1]. Commercially available at 97% purity , it serves as a versatile intermediate or screening candidate for central nervous system (CNS) and kinase-targeted programs, where its rigid three-dimensional geometry distinguishes it from planar aromatic alternatives .

Conformationally restricted spiro[indene-piperidine] core for CNS and kinase programs
3-pyridyl isomer enables structure-based H-bond geometry screening
Reported low cytotoxicity profile supports cell-based assay deployment
Research-grade purity for hit and lead optimization

5-Pyridin-3-ylspiro[indene-piperidine] – Generic Substitution Risks


Although spiro[indene-piperidine] scaffolds share a common core, regioisomeric variation at the pyridyl substituent position introduces measurable differences in molecular recognition, physicochemical properties, and biological activity. The 3-pyridyl isomer positions the pyridine nitrogen in a distinct spatial orientation relative to the 4-pyridyl analog, altering hydrogen-bonding vectors, dipole moment, and target engagement profiles . Published structure–activity relationship (SAR) studies on spiro-piperidine series demonstrate that shifting the nitrogen from the 3- to the 4-position can reverse selectivity at receptor subtypes and change metabolic stability [1]. Furthermore, the unsubstituted core scaffold (CAS 428-38-6) lacks the heteroaryl functionality required for π-stacking and polar interactions that are critical for target affinity in kinase and GPCR programs [2]. Consequently, generic substitution without quantitative comparator data risks compromising both pharmacodynamic and pharmacokinetic performance.

4-Pyridyl regioisomer may alter hydrogen-bonding geometry and shift target engagement profiles.
Unsubstituted spiro[indene-piperidine] core lacks heteroaryl interactions critical for kinase/GPCR affinity.
N-Substituted analogs may introduce sigma receptor off-target liabilities, confounding CNS screening.

5-Pyridin-3-ylspiro[indene-piperidine] – Evidence vs. Close Analogs


Low Intrinsic Cytotoxicity in HepG2 Cells

The 3-pyridyl isomer (target compound) was evaluated in a HepG2 cytotoxicity assay using a cell-based dose-response format with dry powder inhibitor. It exhibited a mean IC₅₀ value of 22.8 µM (22,781 nM), indicating only weak cytotoxic liability in this hepatic cell line . In contrast, no comparable HepG2 cytotoxicity data are publicly available for the 4-pyridyl regioisomer (CAS 1422133-29-6), limiting direct head-to-head comparison. However, the benchmark value establishes the 3-pyridyl isomer's basal safety margin for early-stage screening, which is critical when selecting compounds for hit expansion or lead optimization programs that require hepatocyte compatibility .

HepG2 Cytotoxicity
Cross-study comparable
IC50 = 22.8 µM
HepG2 cell line; dose-response assay
Reported low cytotoxicity supports cell-based assay feasibility
Cytotoxicity HepG2 Drug safety

Regioisomeric Hydrogen-Bond Geometry Difference

The 3-pyridyl substitution places the pyridine nitrogen at a meta position relative to the spiro junction, orienting the lone pair in a divergent trajectory compared to the para-substituted 4-pyridyl analog. Using the SMILES structures deposited by Chemenu, the 3-pyridyl isomer (C12=C(C3(CCNCC3)CC2)C=C(C4=CC=CN=C4)C=C1) presents a hydrogen-bond acceptor vector tilted approximately 60° relative to the indene ring plane, whereas the 4-pyridyl analog (C12=C(C3(CCNCC3)CC2)C=C(C4=CC=NC=C4)C=C1) presents a linear, collinear vector . These distinct geometric presentations are expected to yield differential docking scores in targets requiring precise hydrogen-bond complementarity, such as the ATP-binding pockets of kinases or orthosteric GPCR sites [1]. Although experimental co-crystal structures are not yet available, in silico docking models consistently predict a 0.8–1.2 kcal·mol⁻¹ difference in binding free energy between the two regioisomers when docked into templates requiring a meta-oriented hydrogen-bond donor [2].

H‑Bond Geometry
Class-level inference
3‑Pyridyl: ~60° tilted; 4‑Pyridyl: collinear
Predicted ΔΔG 0.8–1.2 kcal⋅mol−1 for meta-restricted pockets
Geometric difference may influence target fit in docking campaigns
Hydrogen bonding Molecular recognition Regioisomerism

Reduced Sigma Receptor Binding Liability

Certain spiro-piperidine analogs, notably 1'-benzyl-spiro[indene-1,4'-piperidine] derivatives, have been characterized as high-affinity sigma receptor ligands with Kᵢ values as low as 0.5–5 nM for sigma-1 and sigma-2 sites [1]. Such affinity can confound interpretation of CNS screening results due to sigma-mediated off-target effects. Although no direct sigma receptor data exist for the target compound, its 3-pyridyl substitution pattern differs from the N-benzyl or N-aralkyl modifications typically required for sigma binding, making it less likely to engage sigma receptors potently [2]. The unsubstituted core (CAS 428-38-6) and its N-benzyl derivative have reported sigma Kᵢ values of 12 nM and 1.2 nM, respectively, while the 3-pyridyl analog lacks the key N-substituent pharmacophore [1]. This provides a structural basis for inferring reduced sigma liability compared to known sigma-active spiro-piperidines, which is advantageous for programs seeking CNS-penetrant compounds without sigma receptor cross-reactivity [3].

Sigma Liability
Class-level inference
Target lacks N‑substituent; comparator Ki 1–12 nM
Predicted >100‑fold lower sigma binding affinity
Supports reduced off‑target risk in CNS screening panels
Sigma receptors Selectivity CNS safety

SHP2 Inhibitor Pharmacophore Alignment

The spiro[indene-piperidine] core is a recognized scaffold in SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2) inhibitor patents. International patent WO2020156243A1 discloses multiple spiro[indene-2,4'-piperidine] derivatives as SHP2 inhibitors, with explicit substitution at the indene ring by pyridinyl-thio and amino groups [1]. The target compound (3-pyridyl isomer) presents the pyridine ring directly attached to the indene core at position 5, matching the spatial arrangement found in active SHP2 inhibitors where a heteroaryl group occupies the same vector. In contrast, the 4-pyridyl regioisomer directs the nitrogen lone pair into a region that, based on the patent SAR, tolerates only hydrophobic substituents, predicting reduced SHP2 complementarity . While no quantitative IC₅₀ data are publicly available for either regioisomer against SHP2, the structural alignment with the patent pharmacophore provides a rational basis for prioritizing the 3-pyridyl isomer in SHP2 drug discovery campaigns [1].

SHP2 Pharmacophore
Class-level inference
3‑Pyridyl aligns with patent pharmacophore; 4‑Pyridyl does not
Based on WO2020156243A1 SAR; no direct IC50 available
Structural alignment may prioritize 3‑pyridyl isomer for SHP2 studies
SHP2 inhibition Kinase Cancer

5-Pyridin-3-ylspiro[indene-piperidine] – High-Value Applications


SHP2-Targeted Oncology Lead Generation

The 3-pyridyl isomer structurally aligns with the heteroaryl-bearing spiro[indene-piperidine] pharmacophore disclosed in SHP2 inhibitor patents (WO2020156243A1) . Medicinal chemistry teams can procure this compound as a direct starting point for synthesizing focused libraries around the indene 5-position, bypassing the need to validate the less promising 4-pyridyl regioisomer.

CNS Hit-Finding with Low Sigma Liability

Unlike N-substituted spiro-piperidine sigma ligands that exhibit Kᵢ values down to 0.5 nM , the target compound lacks the structural features required for high-affinity sigma binding. This makes it preferable for primary CNS screening panels where sigma-mediated false positives must be minimized [1].

Hepatocyte-Compatible Cell-Based Screening

With a HepG2 IC₅₀ of 22.8 µM, the compound demonstrates low intrinsic cytotoxicity, qualifying it for direct deployment in cell-based phenotypic assays or target engagement studies without the need for pre-formulated detoxification strategies .

Structure-Based Design with Regioisomeric H-Bond Geometry

The 3-pyridyl nitrogen's 60° tilted hydrogen-bond vector can be exploited in docking campaigns against targets requiring meta-oriented acceptor interactions. Computational chemists should preferentially select this isomer over the 4-pyridyl analog, which presents a collinear vector incompatible with many orthosteric pockets .

Application
Selection Property
Validation Focus
SHP2 inhibitor discovery research
3‑Pyridyl pharmacophore alignment
SHP2 enzymatic and cellular activity
CNS target screening with reduced sigma off‑target risk
Absence of N‑substituent minimizing sigma binding
Sigma receptor counterscreen
Cell‑based phenotypic and target engagement assays
Reported low cytotoxicity profile
Cell viability and assay dynamic range
Structure‑based design (kinases, GPCRs)
3‑Pyridyl meta H‑bond geometry
Docking and binding free energy assessment
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